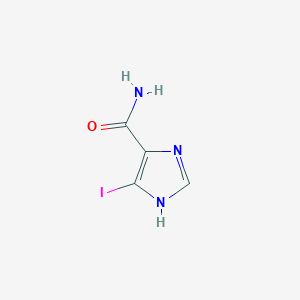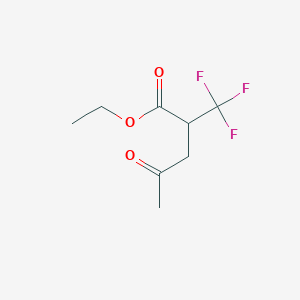
Ethyl 2-trifluoromethyl-4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-trifluoromethyl-4-oxopentanoate is an organic compound characterized by the presence of a trifluoromethyl group, which imparts unique physicochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-trifluoromethyl-4-oxopentanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with chloroacetone in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like 2-methyltetrahydrofuran at elevated temperatures (around 75°C) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-trifluoromethyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 2-trifluoromethyl-4-oxopentanoate has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals with improved metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of ethyl 2-trifluoromethyl-4-oxopentanoate involves its reactivity due to the trifluoromethyl group. This group increases the electrophilicity of the compound, making it more reactive towards nucleophiles. In transition-metal-catalyzed reactions, the compound can generate metal carbene species, which are versatile intermediates in various chemical transformations .
Comparaison Avec Des Composés Similaires
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: This compound is also used in the synthesis of trifluoromethylated heterocycles and shares similar reactivity due to the trifluoromethyl group.
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness: Ethyl 2-trifluoromethyl-4-oxopentanoate is unique due to its specific structure, which combines a trifluoromethyl group with a keto ester functionality. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H11F3O3 |
|---|---|
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
ethyl 4-oxo-2-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C8H11F3O3/c1-3-14-7(13)6(4-5(2)12)8(9,10)11/h6H,3-4H2,1-2H3 |
Clé InChI |
ATYJPXZSFFZDJZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(=O)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


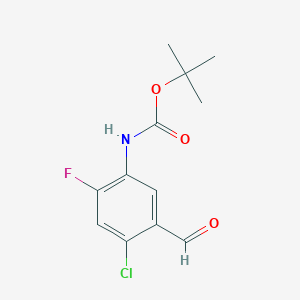
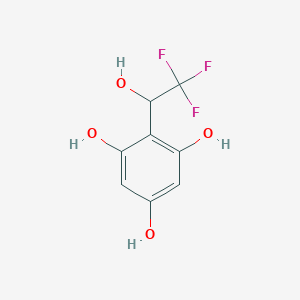
![4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B12972519.png)
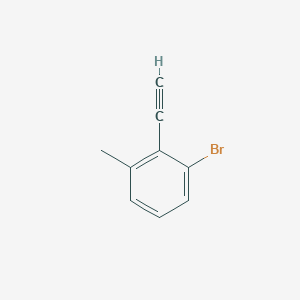
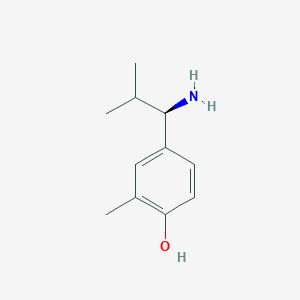
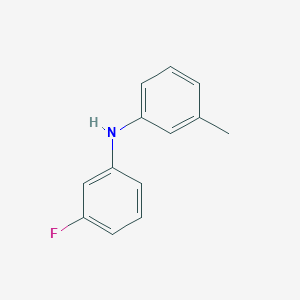
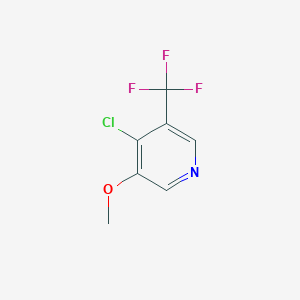
![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
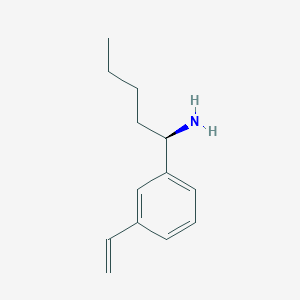
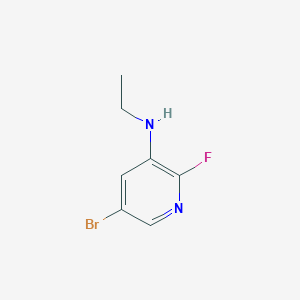
![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)

